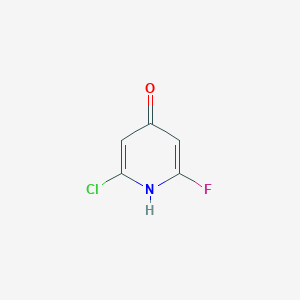

2-Chloro-6-fluoropyridin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYPATHLBPHBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 Chloro 6 Fluoropyridin 4 Ol

Reactivity of Functional Groups within 2-Chloro-6-fluoropyridin-4-ol

The reactivity of this compound is characterized by the specific reactions associated with its chlorine and fluorine substituents, as well as its hydroxyl group.

Nucleophilic Substitution Reactions involving Chlorine Atom

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its use in synthesizing more complex molecules. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating attack by nucleophiles.

A variety of nucleophiles can displace the chlorine atom, including amines, thiols, and alkoxides. For instance, in related 2-chloropyridine (B119429) systems, reactions with nucleophiles like hydroxide (B78521) ions or amines lead to the formation of corresponding substituted pyridines. ambeed.com The efficiency of these substitutions can be influenced by reaction conditions such as temperature and the choice of base. In the context of pyridines bearing both chloro and fluoro substituents, nucleophilic attack often favors the displacement of the chlorine atom, although isotopic exchange at the fluorine position can also occur. nih.gov

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups on the ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Table 1: Examples of Nucleophilic Substitution Reactions on Chloropyridines

| Nucleophile | Product Type | Reference |

|---|---|---|

| Amines | Aminopyridines | ambeed.com |

| Thiols | Thioether pyridines | |

| Alkoxides | Alkoxypyridines | |

| Hydroxide Ion | Hydroxypyridines | ambeed.com |

Reactions of the Hydroxyl Group (e.g., Alkoxide Formation)

The hydroxyl group at the C4 position imparts characteristic reactivity to the molecule. It can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, to form a pyridinolate or alkoxide anion. rsc.orgfrontiersin.org This alkoxide is a potent nucleophile and can participate in various reactions. For example, it can be alkylated or acylated using electrophiles like alkyl halides or acyl chlorides.

The formation of the alkoxide is a crucial step in many synthetic routes. For instance, in the synthesis of certain pharmaceutical intermediates, the alkoxide generated from a similar hydroxypyridine derivative is reacted with other reagents to build more complex molecular architectures. frontiersin.org The hydroxyl group can also influence the compound's reactivity in metal-catalyzed cross-coupling reactions, sometimes requiring protection to prevent undesired side reactions.

Role of Fluorine Atom in Directing Reactivity and Electronic Properties

The fluorine atom at the C6 position significantly influences the electronic properties and reactivity of the pyridine ring. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) impacts the entire molecule. This effect increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

While fluorine itself can be displaced in SNAr reactions, it is generally a poorer leaving group than chlorine. In many cases, the presence of fluorine directs nucleophilic attack to other positions. For example, in 2,3,6-trifluoropyridine, reaction with sodium ethoxide preferentially occurs at the 2-position. researchgate.net The fluorine atom's presence can also alter the regioselectivity of reactions. 20.210.105 Its high electronegativity can also influence the acidity of the hydroxyl group and the basicity of the pyridine nitrogen.

Advanced Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms and predict the behavior of this compound, advanced experimental and computational techniques are employed.

Electrochemical Behavior and Redox Mechanisms

Electrochemical methods, such as cyclic voltammetry, are utilized to study the redox properties of molecules like this compound. These techniques can provide insights into the mechanisms of oxidation and reduction reactions. semanticscholar.org For related compounds, cyclic voltammetry has been used to determine the optimal conditions for electrochemical synthesis by investigating the effect of factors like scan rate and pH on the reaction peaks. semanticscholar.org

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often proceeding under mild conditions with high product purity. semanticscholar.org The reduction of a related compound, 2-Chloro-6-fluorobenzaldehyde, to its corresponding alcohol has been successfully demonstrated using constant current electrolysis, with cyclic voltammetry being instrumental in understanding the diffusion-controlled nature of the process. semanticscholar.org Such studies can help in designing controlled electrochemical transformations of the functional groups in this compound.

Computational Chemistry Approaches to Reaction Pathways (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms and predicting the reactivity of molecules. DFT calculations can be used to model reaction pathways, determine the structures of transition states and intermediates, and calculate activation energies. researchgate.net

For similar heterocyclic systems, DFT studies have been employed to understand the regioselectivity of nucleophilic aromatic substitutions. For example, calculations on the reaction of 2-chloro-4-fluoropyridine (B1362352) with the anion of benzyl (B1604629) alcohol showed the preferred reaction pathway. rsc.org Frontier Molecular Orbital (FMO) analysis and Natural Bond Orbital (NBO) analysis, performed using DFT, can provide detailed information about the electronic structure, stability, and reactivity of the molecule and its reaction intermediates. researchgate.net These computational approaches can predict how the electronic and steric effects of the chloro, fluoro, and hydroxyl substituents in this compound will influence its reaction pathways.

Derivatization and Scaffold Modification

The strategic modification of the this compound scaffold is a key focus in the development of novel compounds with potential applications in medicinal chemistry and materials science. The presence of multiple reaction sites allows for controlled, stepwise derivatization.

This compound is a valuable precursor for synthesizing a range of intricate molecular structures. Its utility as a building block is rooted in the differential reactivity of its substituents, which enables selective modifications. For instance, the hydroxyl group can be a site for etherification or esterification, while the chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Research has demonstrated that related halogenated pyridinols are instrumental in constructing complex molecules. For example, analogs such as 2-bromo-6-chloropyridin-3-ol (B1522290) are used in the synthesis of kinase inhibitors, highlighting the importance of the halogenated pyridinol scaffold in medicinal chemistry. The specific positioning of the halogens and the hydroxyl group on the pyridine ring influences the regioselectivity of subsequent reactions, allowing for the controlled assembly of complex derivatives.

The reactivity of the pyridine ring in this compound is influenced by the electron-withdrawing nature of the halogen and hydroxyl groups. This electronic environment makes the scaffold amenable to various chemical transformations, serving as a platform for generating diverse molecular frameworks. vulcanchem.com

Table 1: Examples of Complex Structures Derived from Related Halogenated Pyridinols

| Starting Material | Reagents/Conditions | Product Type | Application Area | Reference |

|---|---|---|---|---|

| 2-Bromo-6-chloropyridin-3-ol | Kinase reaction | Inhibitor | Medicinal Chemistry | |

| 2-Chloro-4-aminopyridine | Diazotization, Hydrolysis | 2-Chloro-4-hydroxypyridine | Pharmaceutical Intermediate | |

| 2-Chloro-4-nitropyridine | Reduction, Diazotization | 2-Chloro-4-hydroxypyridine | Pharmaceutical Intermediate |

Pyridine and its derivatives are widely recognized for their role as ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons, enabling it to coordinate with metal centers to form stable complexes. The electronic properties of the pyridine ligand can be fine-tuned by the introduction of various substituents.

While direct research on the use of this compound in ligand synthesis is not extensively detailed in the provided results, the broader class of substituted pyridines is fundamental to this field. For example, pyridine derivatives are crucial for constructing a wide array of coordination compounds with diverse applications. researchgate.net The synthesis of pyridine-based ligands often involves the strategic functionalization of the pyridine core to modulate the steric and electronic environment around the coordinating nitrogen atom.

The presence of chloro and fluoro groups on the pyridine ring of this compound suggests its potential as a precursor for ligands with tailored electronic properties. Nucleophilic substitution of the halogen atoms could introduce a variety of functional groups, thereby creating a library of ligands with different coordination behaviors. For instance, the displacement of the chloride or fluoride (B91410) ion by a nucleophile containing another donor atom could lead to the formation of bidentate or multidentate ligands. The synthesis of such ligands is a cornerstone of developing new catalysts for a wide range of organic transformations. ijpsonline.comnih.gov

Spectroscopic and Structural Elucidation Methods for 2 Chloro 6 Fluoropyridin 4 Ol and Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 2-Chloro-6-fluoropyridin-4-ol, offering detailed information about its atomic composition, bonding, and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of this compound in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides atom-specific information.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple. It would feature two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine, fluorine, and oxygen atoms. Additionally, a broader signal would be anticipated for the hydroxyl (-OH) proton, the position of which can be sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts of the carbons bonded to the halogen and oxygen substituents (C2, C4, C6) would be significantly different from the others. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. biophysics.org The spectrum for this compound would show a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal provides insight into the electronic environment around the fluorine atom. colorado.eduucsb.edu This signal would also exhibit coupling to the adjacent ring proton, providing further structural confirmation.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Ring Protons) | ~6.5 - 7.5 | Two distinct doublets, showing H-H and H-F coupling. |

| ¹H (Hydroxyl) | Variable | Broad singlet. |

| ¹³C | ~100 - 170 | Five distinct signals, with C-F coupling observed for carbons near the fluorine atom. |

| ¹⁹F | ~(-60) - (-120) vs. CFCl₃ | Singlet or doublet of doublets due to coupling with adjacent protons. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and bonding arrangements within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A prominent, broad band would be expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group. The aromatic ring would give rise to C=C and C=N stretching vibrations typically found between 1400 and 1650 cm⁻¹. Furthermore, characteristic stretching vibrations for the C-Cl and C-F bonds would be observed in the fingerprint region (typically below 1200 cm⁻¹), confirming the presence of these halogens.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. It is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. Studies on related compounds like 2-chloro-6-methoxypyridine (B123196) have utilized both FTIR and FT-Raman spectra for a complete vibrational assignment. biophysics.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-F Stretch | 1000 - 1250 | IR |

| C-Cl Stretch | 600 - 800 | IR |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₅H₃ClFNO). A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two molecular ion peaks would be observed at M+ and M+2, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom. youtube.com

Fragmentation Analysis: Techniques like Electrospray Ionization (ESI-MS) coupled with Liquid Chromatography (LC-MS) allow for the analysis of the compound in complex mixtures. The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. For this compound, common fragmentation pathways could include the loss of small, stable molecules such as hydrogen chloride (HCl), hydrogen fluoride (B91410) (HF), or carbon monoxide (CO).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (for ³⁵Cl) | 146.99 | Molecular ion with the more abundant chlorine isotope. |

| [M+2]⁺ (for ³⁷Cl) | 148.99 | Isotopic peak with an intensity of approximately one-third of the [M]⁺ peak. |

| Possible Fragments | Varies | Could include loss of HF, HCl, or CO from the molecular ion. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions for this compound. While a public crystal structure for this specific compound is not currently available, the methodology would involve growing a single crystal of the material and analyzing the diffraction pattern of X-rays passing through it. Such an analysis would reveal the planarity of the pyridine ring and the exact orientation of its substituents. A key feature of interest would be the intermolecular hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement.

Computational Approaches to Structural Elucidation

Computational chemistry provides theoretical insights that complement experimental data, aiding in the interpretation of spectra and the understanding of molecular properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure by calculating bond lengths and angles. researchgate.netnih.gov

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman), which can then be compared with experimental spectra to aid in peak assignment. biophysics.orgresearchgate.net

Analyze Electronic Properties: Determine the distribution of electron density, calculate the dipole moment, and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and electronic transitions.

These computational approaches are invaluable for confirming experimental findings and providing a deeper understanding of the molecule's intrinsic properties. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding the chemical reactivity of a compound by identifying the regions that are rich or poor in electrons. The MEP is calculated as the energy of interaction between a positive point charge (a proton) and the electrons and nuclei of the molecule. The resulting MEP surface is typically color-coded to represent different potential values, providing a clear map of the electrostatic landscape.

The color scheme on an MEP map is standardized to indicate the nature of the electrostatic potential. Regions with a negative potential, which are electron-rich and therefore susceptible to electrophilic attack, are typically colored in shades of red. Conversely, areas with a positive potential, indicating electron deficiency and a propensity for nucleophilic attack, are shown in shades of blue. Intermediate potential values are represented by colors such as green, yellow, and orange. This visual representation allows for the quick identification of the most reactive sites on a molecule.

For this compound, the MEP analysis would reveal the influence of the various substituents on the electron density of the pyridine ring. The electronegative chlorine and fluorine atoms are expected to draw electron density away from the carbon atoms to which they are attached, creating regions of positive potential. The hydroxyl group, being an electron-donating group, would increase the electron density on the oxygen atom and potentially on the pyridine ring through resonance, leading to areas of negative potential.

Detailed research findings from computational studies on similar halogenated pyridines and other aromatic systems support these general principles. For instance, studies on related compounds have shown that the most negative potential is often localized on the heteroatoms (like oxygen and nitrogen), making them the primary sites for interactions with electrophiles. The regions around the hydrogen atoms, particularly the one attached to the hydroxyl group, typically exhibit a positive potential, making them susceptible to nucleophilic interactions.

The table below presents hypothetical MEP values for different regions of the this compound molecule, illustrating the expected charge distribution based on the electronic effects of the substituents. These values are illustrative and would be quantified through specific computational calculations (e.g., using Density Functional Theory, DFT).

| Atom/Region | Predicted MEP Value (arbitrary units) | Interpretation |

| Oxygen of -OH | -0.06 | High electron density, likely site for electrophilic attack. |

| Nitrogen in Pyridine Ring | -0.04 | Electron-rich region, susceptible to electrophilic interaction. |

| Hydrogen of -OH | +0.08 | High positive potential, likely site for nucleophilic attack. |

| Carbon bonded to Chlorine | +0.03 | Electron-deficient due to the inductive effect of chlorine. |

| Carbon bonded to Fluorine | +0.04 | Electron-deficient due to the strong inductive effect of fluorine. |

| Aromatic Hydrogens | +0.02 | Moderately positive potential. |

This analysis provides a theoretical framework for understanding the reactivity of this compound and its derivatives, guiding further experimental studies on their chemical behavior and potential applications.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Activity

The pyridine (B92270) nucleus is a common feature in many compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the biological properties of these molecules, often enhancing their antimicrobial potency.

Derivatives of chloropyridine have shown promise as antibacterial agents. For instance, a study on new 2-amino-4-chloropyridine derivatives revealed that some of these compounds exhibit significant biological activity against both Gram-positive and Gram-negative bacteria. researchgate.net While the exact mechanisms were not fully elucidated in this study, the antibacterial action of many heterocyclic compounds often involves the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The presence of a chlorine atom can enhance the lipophilicity of a molecule, potentially facilitating its transport across bacterial cell membranes. Furthermore, the electronic properties of the chlorine substituent can influence the binding of the compound to its molecular target within the bacterial cell.

The antibacterial activity of naphthyridine derivatives, which contain a fused pyridine ring, has also been investigated. For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde demonstrated high activity against Streptococcus pyogenes and moderate activity against Escherichia coli. nih.gov This suggests that the chloro-substituted pyridine motif is a key contributor to the antibacterial effect.

Table 1: Antibacterial Activity of Selected Pyridine Derivatives

| Compound Class | Test Organisms | Activity Level |

|---|---|---|

| 2-Amino-4-chloropyridine derivatives | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa | Variable to modest researchgate.net |

This table is illustrative and based on findings for structurally related compounds, not 2-Chloro-6-fluoropyridin-4-ol itself.

Similar to their antibacterial counterparts, chloropyridine derivatives have also been evaluated for their antifungal properties. The aforementioned study on 2-amino-4-chloropyridine derivatives also reported activity against fungal strains such as Penicillium expansum and Aspergillus flavus. researchgate.net The mechanisms of antifungal action for pyridine-based compounds can vary, but they often involve the inhibition of fungal-specific enzymes, such as those involved in ergosterol biosynthesis, a critical component of the fungal cell membrane. Disruption of the cell membrane leads to increased permeability and ultimately, cell death.

Research on other halogenated compounds has also shed light on potential antifungal mechanisms. For example, studies on flavonoid derivatives with chlorine and bromine atoms have shown that these substituents significantly affect their antimicrobial properties. mdpi.com In some cases, halogenated compounds can induce oxidative stress within the fungal cell, leading to damage of cellular components and apoptosis.

Antiviral and Anticancer Research

The pyridine scaffold is a common structural motif in a wide range of antiviral and anticancer agents. The versatility of the pyridine ring allows for the introduction of various functional groups that can interact with specific biological targets, such as enzymes and receptors involved in viral replication or cancer cell proliferation.

In the context of anticancer research, pyridine derivatives have been investigated as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For example, novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and HER-2, two receptor tyrosine kinases involved in angiogenesis and cancer cell proliferation. mdpi.com The 2-pyridone structure, a tautomeric form of a hydroxypyridine, is considered an effective isostere of pyridine and can act as both a hydrogen bond donor and acceptor, facilitating strong binding to the ATP-binding cleft of kinases. mdpi.com

Furthermore, sulfonamide-based thiadiazole derivatives have been studied for their anticancer properties through the inhibition of carbonic anhydrase (CA). nih.gov Some of these derivatives, which incorporate a substituted benzene (B151609) ring that can be analogous to a substituted pyridine ring in terms of electronic and steric properties, showed strong binding to the active site of the CA enzyme. nih.gov This suggests that appropriately substituted pyridine derivatives could also be designed as potent enzyme inhibitors for cancer therapy.

In antiviral research, the inhibition of viral enzymes is a key strategy. While direct studies on this compound are lacking, the general principle of targeting viral proteases or polymerases with small molecule inhibitors is well-established. For instance, in silico studies on pyrimidine derivatives have explored their potential inhibitory action against the main protease of SARS-CoV-2. nih.gov Given the structural similarities, it is conceivable that derivatives of this compound could be designed to target viral enzymes.

A significant focus of anticancer drug discovery is the identification of compounds that can induce apoptosis, or programmed cell death, in cancer cells. Several studies have demonstrated the ability of pyridine and related heterocyclic derivatives to trigger apoptosis. For example, novel meriolin congeners, which are 3-(pyrimidin-4-yl)-7-azaindoles (a fused pyridine ring system), have been shown to potently induce apoptosis in leukemia and lymphoma cells. mdpi.com These compounds were found to activate caspases, key enzymes in the apoptotic cascade, through the intrinsic mitochondrial death pathway. mdpi.com

Similarly, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.govdaneshyari.com The study showed that the compound led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govdaneshyari.com Another study on pyrazole derivatives demonstrated the induction of apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3. nih.gov These findings highlight the potential for heterocyclic compounds, including derivatives that could be synthesized from this compound, to act as pro-apoptotic anticancer agents.

Table 2: Apoptotic Effects of Selected Heterocyclic Derivatives in Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | Key Apoptotic Events |

|---|---|---|

| Meriolin Congeners | Jurkat (leukemia), Ramos (lymphoma) | Caspase activation, intrinsic mitochondrial pathway mdpi.com |

| Pyrazolo[3,4-d]pyridazine derivative | A549 (lung cancer) | Disruption of Bcl-2/Bax balance, caspase-3 overexpression nih.govdaneshyari.com |

This table is illustrative and based on findings for structurally related compounds, not this compound itself.

Role in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to its functionalized pyridine scaffold. The presence of two different halogen atoms (chlorine and fluorine) at distinct positions, along with a hydroxyl group, offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve various properties of a molecule, including metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated building blocks are therefore highly sought after in drug discovery programs. nih.govresearchgate.net The fluorine atom in this compound can influence the electronic properties of the pyridine ring and participate in favorable interactions with biological targets.

The chlorine atom also plays a profound role in drug discovery. chemrxiv.org It can serve as a leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This versatility allows medicinal chemists to fine-tune the structure of a lead compound to optimize its pharmacological profile. The "magic chloro" effect refers to the often-beneficial impact of a chlorine atom on the biological activity of a molecule. chemrxiv.org

Intermediate in Pharmaceutical Synthesis

The utility of halogenated pyridines as key intermediates in the synthesis of pharmaceuticals and agrochemicals is well-established. The chlorine and fluorine atoms on the pyridine ring of compounds like this compound serve as versatile handles for synthetic transformations, primarily through nucleophilic aromatic substitution and cross-coupling reactions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

This compound and its structural analogs are integral to the synthesis of a variety of biologically active molecules. For instance, substituted pyridines are central to the development of kinase inhibitors, which are a critical class of anticancer drugs. The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in kinases. The synthesis of dual Src/Abl kinase inhibitors, for example, has involved the use of substituted aminopyrimidinyl and aminopyridyl building blocks to create potent antiproliferative agents. nih.gov

Furthermore, pyridine derivatives are crucial in the development of agents targeting other cellular pathways. They have been used to synthesize CXCR4 inhibitors, which have potential applications in mitigating cancer metastasis and inflammation. researchgate.net The synthesis of these complex molecules often begins with functionalized pyridine intermediates where halogens can be selectively displaced to build the final compound. Similarly, 2-amino-6-halogenopurines, which serve as intermediates for antiviral compounds, highlight the importance of halogenated heterocycles in drug synthesis. google.com The preparation of 2-chloro-3-fluoropyridine is noted as a key step in producing enoxacin, a treatment for bacterial infections, further demonstrating the role of such compounds as vital medicinal intermediates. google.com

The strategic placement of chloro and fluoro substituents allows for regioselective reactions, providing chemists with precise control over the synthetic route. This control is essential for creating targeted therapeutics where specific structural features are required for biological activity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple points for modification to probe these relationships.

Key areas of modification on this scaffold and their potential impact on activity include:

The 4-OH Group: The hydroxyl group can act as a hydrogen bond donor and acceptor. Its acidity and electronic properties can be modulated by esterification, etherification, or replacement with other functional groups like amines or thiols.

The 2-Chloro Group: The chlorine atom is a good leaving group in nucleophilic substitution reactions. Replacing it with various amine, ether, or carbon-linked substituents can drastically alter the molecule's interaction with a biological target.

The 6-Fluoro Group: Fluorine's high electronegativity and small size can influence the compound's metabolic stability, membrane permeability, and binding affinity through favorable electronic interactions.

SAR studies on related substituted pyridine derivatives have yielded critical information for drug design. For example, in a series of 2,4,6-trisubstituted pyridine derivatives evaluated as topoisomerase I inhibitors, the nature of the substituents at each position was found to be crucial for activity. A study indicated that a 2-thienyl-4-furylpyridine skeleton was important for potent inhibition. nih.gov In the development of inhibitors for β-amyloid-42 aggregation, SAR studies of 2,6-disubstituted pyridine derivatives have also been explored to optimize their therapeutic potential. researchgate.net Similarly, SAR studies on novel pyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors have provided insights that could help medicinal chemists design more potent drug candidates. nih.gov

Table 1: Illustrative SAR Principles for Pyridine-Based Compounds This table is a generalized representation based on common findings in medicinal chemistry and does not represent specific data for this compound.

| Position of Substitution | Type of Substituent | General Impact on Biological Activity |

|---|---|---|

| Position 4 (OH) | Alkoxy, Amino | Modulates hydrogen bonding potential and solubility. |

| Position 2 (Cl) | Aryl amines, Alkyl amines | Can form key interactions with target proteins; influences selectivity. |

| Position 6 (F) | Maintained as Fluoro | Often enhances metabolic stability and binding affinity. |

| Other Ring Positions | Small alkyl groups | Can improve potency by occupying specific hydrophobic pockets. |

Design and Synthesis of Pyridine-Based Therapeutics

The design of pyridine-based therapeutics often leverages the pyridine core as a bioisostere for other aromatic systems or as a key pharmacophoric element capable of forming critical hydrogen bonds with protein targets. The synthesis of these molecules relies on robust and versatile chemical methods, often starting from functionalized intermediates like this compound.

The synthetic utility of the chloro and fluoro groups is paramount. The chlorine at the 2-position is generally more susceptible to nucleophilic aromatic substitution than the fluorine at the 6-position, allowing for sequential and regioselective functionalization. This differential reactivity is a cornerstone of synthetic strategies.

Examples of pyridine-based therapeutics whose design and synthesis rely on such principles include:

Anticancer Agents: A series of quinazoline-based pyrimidodiazepines were synthesized as potential anticancer agents. rsc.org The synthesis involved cyclocondensation reactions starting from halo-substituted precursors. rsc.org Other research has focused on designing fluoroquinolone derivatives as topoisomerase II inhibitors, demonstrating potent cytotoxicity against various cancer cell lines. nih.gov

Kinase Inhibitors: The anilinopyrimidine scaffold is a common chemotype found in approximately 10% of clinically approved kinase inhibitors. nih.gov The design of novel thiadiazinone kinase inhibitors has drawn insights from these established scaffolds to create compounds with potent activity against solid tumors. nih.gov

Antiviral Agents: Research into antiviral agents has included the synthesis of nucleoside and non-nucleoside cyanopyridines. Studies have shown that the biological activity of these compounds is sensitive to the nature of the substituents on the pyridine ring. nih.gov

The synthesis of these complex molecules often involves multi-step sequences, including reactions such as nucleophilic substitution, Suzuki or Stille cross-coupling, and amination reactions, all of which can be applied to a this compound starting material.

Development of Novel Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound structure provides a rigid scaffold with a defined three-dimensional arrangement of hydrogen bond donors/acceptors and halogen atoms, making it an excellent starting point for the development of novel pharmacophores.

The key features of this molecule that contribute to its pharmacophoric potential include:

Hydrogen Bonding: The pyridin-4-ol moiety can exist in tautomeric equilibrium with its pyridone form. Both the hydroxyl group and the ring nitrogen can act as hydrogen bond acceptors, while the hydroxyl group can also be a donor. This is a critical interaction for many protein targets, particularly kinases.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-protein binding.

Dipole Moment: The electronegative fluorine and chlorine atoms, along with the nitrogen in the ring, create a distinct dipole moment that can be crucial for orientation within a protein's active site.

By using this compound as a core, medicinal chemists can design libraries of compounds where different functional groups are appended at the reactive sites. This approach was utilized in the design of dual EGFR/VEGFR-2 inhibitors, which were guided by the known pharmacophoric features of existing antagonists. nih.gov Similarly, new anticancer compounds have been designed based on the pharmacophore of tubulin inhibitors, incorporating an oxadiazole-linked aryl core. nih.gov These studies exemplify how a core structure can be elaborated to create new chemical entities with tailored biological activities, effectively establishing a novel pharmacophore.

Toxicological Profiles and Safety Assessment (In Vitro Studies)

In vitro cytotoxicity is commonly assessed using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines and, importantly, against normal, non-cancerous cell lines to determine selectivity. For example, in the evaluation of novel 2-chloroacetamides bearing thiazole scaffolds, compounds were tested against human T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua A study on fluoroquinolone derivatives showed that a promising compound had high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells. nih.gov

Other relevant in vitro toxicological assessments include:

Hemolytic Activity: This assay measures the potential of a compound to damage red blood cells. Low hemolytic activity is a favorable characteristic for injectable drugs. In one study, an acetamide derivative showed low toxicological effects when tested on human red blood cells. mdpi.com

Genotoxicity: Assays such as the Ames test or micronucleus test are used to evaluate a compound's potential to cause DNA damage, which could lead to carcinogenesis. A genotoxicity assessment of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed low toxicity, with a high percentage of normal cells observed at all tested concentrations. mdpi.com

Acute Toxicity in Animal Cells: Studies on the related compound 2-chloropyridine (B119429) in rats and mice indicated that the liver was a primary target organ for toxicity. nih.gov While these are animal studies, they often guide the design of initial in vitro cell-based assays focusing on hepatotoxicity.

Table 2: Representative In Vitro Cytotoxicity Data for Structurally Related Chloro-Compounds This table presents data for compounds structurally related to this compound to illustrate typical findings from in vitro safety assessments.

| Compound Class | Cell Line | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Pyridyl Chalcones | HepG2 (Liver) | Cytotoxicity | IC50 | Generally less toxic than aryl-chalcones | researchgate.net |

| Fluoroquinolone Derivative | Vero (Normal Kidney) | Selectivity Study | Cytotoxicity | High selectivity for cancer cells over normal cells | nih.gov |

| 2-chloroacetamides | Jurkat (Leukemia) | Cytotoxicity | IC50 | Significant cytotoxic activity observed | uran.ua |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Human Oral Mucosa Cells | Genotoxicity | Nuclear Alterations | Low toxicity, >80% normal cells | mdpi.com |

These studies underscore the importance of early and comprehensive in vitro toxicological screening in the drug discovery process to identify and mitigate potential safety liabilities.

Agrochemical Research and Applications

Intermediate in Agrochemical Synthesis

2-Chloro-6-fluoropyridin-4-ol serves as a foundational building block in the synthesis of more complex and biologically active molecules for the agricultural industry. gugupharm.com Agrochemical intermediates are crucial raw materials used to produce a variety of plant protection products. gugupharm.com The presence of halogen atoms on the pyridine (B92270) ring makes it a versatile precursor for creating a range of derivatives. The chlorine atom can be substituted through nucleophilic substitution reactions, while the fluorine atom enhances the molecule's stability and biological efficacy.

The synthesis of various pesticides, including herbicides, fungicides, and insecticides, often involves multi-step reactions where halogenated pyridines like this compound are essential starting materials or key intermediates. gugupharm.comnbinno.com For instance, related compounds such as 2-chloro-6-fluorotoluene are vital organic intermediates for synthesizing agrochemical plant growth regulators and pesticides. nbinno.com Similarly, trifluoromethylpyridines (TFMP), which share structural similarities, are widely used in the agrochemical industry, with over 20 TFMP-containing agrochemicals having acquired ISO common names. semanticscholar.org The synthesis of these complex molecules often relies on the availability of versatile pyridine-based intermediates. semanticscholar.orggoogle.com

Herbicidal Applications and Mechanisms

Derivatives of this compound have been investigated for their herbicidal properties, targeting essential biological processes in weeds. These synthetic herbicides are designed to control unwanted vegetation in various crops. google.com

One significant class of herbicides derived from related pyridine structures are the triazolopyrimidine sulfonamides. epo.org These herbicides function by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). epo.orgwssa.net ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth. wssa.netnih.gov By blocking this enzyme, the herbicides effectively halt weed development, leading to their death. epo.org This mode of action is particularly effective as ALS is present in plants and microorganisms but not in animals, providing a degree of selectivity. epo.org

Another mechanism of action for pyridine-based herbicides involves mimicking the natural plant hormone auxin. wssa.net These synthetic auxin herbicides can disrupt normal plant growth processes, affecting cell wall plasticity and nucleic acid metabolism. wssa.net

Research into pyridine carboxylic acid derivatives has led to the development of compounds with potent herbicidal activity. For example, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid is a compound used to control grass, broadleaf, and sedge weeds in multiple cropping situations. epo.org The table below summarizes herbicidal compounds derived from or related to the 2-chloro-6-fluoropyridine (B1582542) structure and their mechanisms.

| Herbicide Class/Derivative | Target Weeds | Mechanism of Action |

| Triazolopyrimidine Sulfonamides | Broadleaf weeds, sedges, grasses | Inhibition of Acetolactate Synthase (ALS) epo.orgwssa.net |

| Pyridine Carboxylic Acids | Grass, broadleaf, and sedge weeds | Synthetic Auxin (IAA mimic) wssa.net |

| Aryloxyphenoxypropionates | Grasses | Inhibition of Acetyl-CoA Carboxylase (ACCase) wssa.net |

Fungicidal Applications and Mechanisms

The 2-chloro-6-fluoropyridine moiety is also incorporated into molecules designed to combat fungal pathogens in plants. A patent for propenoic acid derivatives demonstrated that compounds containing a 2-Chloro-6-fluoropyridin-4-yl group exhibit fungicidal properties. google.com These fungicides are used to control a range of fungal infections that can damage crops. google.com

Many modern fungicides, including those with pyridine-based structures, target specific metabolic pathways within the fungi. For instance, anilinopyrimidines are used to manage Botrytis cinerea, and researchers continuously synthesize new derivatives to overcome resistance. mdpi.com Acylalanine fungicides, another important class, work by specifically inhibiting RNA polymerase-1, which blocks the synthesis of ribosomal RNA in fungi. nih.gov

The development of novel fungicides often involves combining active chemical groups from known fungicides to create more potent compounds. nih.gov The versatility of the this compound intermediate allows for its incorporation into various fungicidal scaffolds to explore new mechanisms of action and combat resistance. mdpi.com

| Fungicide Class/Derivative | Target Fungi | Mechanism of Action |

| Propenoic Acid Derivatives | Plant pathogenic fungi | Not specified google.com |

| Anilinopyrimidines | Botrytis cinerea | Not specified mdpi.com |

| Acylalanines | Peronosporales | Inhibition of RNA polymerase-1 nih.gov |

| Strobilurin Analogues | Erysiphe graminis | Quinone outside inhibitor (QoI) |

Insecticidal Applications and Mechanisms (e.g., Neonicotinoid Analogs)

Pyridine derivatives are a cornerstone in the development of modern insecticides. The structural features of this compound make it a candidate for synthesizing new insecticidal compounds, including analogs of existing classes like neonicotinoids.

Neonicotinoids are a major class of insecticides that act on the central nervous system of insects. They are agonists of the nicotinic acetylcholine receptor (nAChR), causing overstimulation of the nerve cells, which leads to paralysis and death. The development of novel pyridine-based compounds often aims to find molecules with similar or improved efficacy. researchgate.net

Research has shown that various cyanopyridinethiolates and other pyridine derivatives exhibit significant insecticidal activity against pests like the cowpea aphid (Aphis craccivora) and cotton aphid (Aphis gossypii). researchgate.netnih.gov The synthesis of these compounds often starts from functionalized pyridine rings, highlighting the importance of intermediates like this compound. mdpi.com Scientists design and synthesize new series of these compounds to explore structure-activity relationships and identify candidates with promising insecticidal properties. nih.gov

| Insecticide Class/Derivative | Target Insect | Mechanism of Action |

| Neonicotinoid Analogs | Sucking insects (e.g., aphids) | Nicotinic Acetylcholine Receptor (nAChR) agonist researchgate.net |

| Cyanopyridinethiolates | Aphis craccivora | Not specified researchgate.net |

| Anthranilic Diamides | Various pests | Ryanodine receptor modulator |

Environmental Fate and Biodegradation in Soil

The environmental fate of agrochemicals is a critical aspect of their development and use. Pyridine and its derivatives can enter the environment through agricultural activities, and their persistence and degradation are influenced by both abiotic and biotic factors. researchgate.net While specific data on this compound is limited, studies on structurally related compounds provide insights into its likely environmental behavior.

The biodegradation of pyridine-based compounds in soil is primarily driven by microbial activity. researchgate.net Numerous bacteria capable of using pyridines as a source of carbon and nitrogen have been isolated from soil and sludge. researchgate.net The degradation pathways for chlorinated aromatic compounds are well-studied. For example, the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is degraded by microorganisms through a series of enzymatic steps. nih.govmdpi.com This pathway typically involves the removal of the side chain, hydroxylation of the aromatic ring, followed by ring cleavage and eventual funneling into the tricarboxylic acid (TCA) cycle. nih.govmdpi.com

Fungal degradation pathways for compounds like 2,4-D have also been identified, often involving initial dechlorination followed by hydroxylation reactions. mdpi.com It is plausible that this compound undergoes similar microbial degradation processes, starting with hydroxylation or dehalogenation, although the presence of the stable C-F bond may influence the degradation rate and pathway.

The rate of biodegradation of agrochemicals in the soil is influenced by a variety of environmental factors. These include:

pH: The pH of the soil can affect both the chemical stability of the compound and the activity of microbial enzymes responsible for degradation. nih.gov

Temperature: Microbial activity generally increases with temperature up to an optimum, affecting the rate of biodegradation.

Organic Matter: The presence of natural organic matter can influence the degradation of pollutants, sometimes inhibiting the process. nih.gov

Moisture: Water is essential for microbial life and for the transport of chemicals to the microorganisms.

Acclimation: The history of pesticide application in a soil can influence the presence and efficiency of microbial populations capable of degrading it. For instance, biomass in bioreactors can be acclimated to toxic compounds like 2,4,6-trichlorophenol over time, improving degradation efficiency. frontiersin.org

Studies on related chlorinated compounds have shown that factors like initial contaminant concentration and hydraulic retention time are critical for efficient biological degradation in controlled systems like bioreactors. frontiersin.org

Advanced Topics and Future Research Directions

Patent Landscape and Industrial Applications

2-Chloro-6-fluoropyridin-4-ol serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. An analysis of the patent landscape reveals its role as a specialized building block for creating targeted therapeutic agents.

A notable example of its application is found in the synthesis of EP2 (Prostaglandin E2 receptor 2) antagonists. Chinese patent CN114026068A discloses the use of this compound as a reactant in the preparation of novel compounds intended to modulate the EP2 receptor. google.com Such antagonists are investigated for their potential in treating various conditions, including pain, inflammation, and certain types of cancer. The inclusion of this fluorinated pyridine (B92270) derivative in the patented synthesis highlights its industrial relevance in the development of new chemical entities for medicinal chemistry.

The industrial application of this compound is primarily as a precursor, where its specific substitution pattern (chloro, fluoro, and hydroxyl groups) allows for sequential and regioselective reactions to build molecular complexity. The presence of halogen atoms provides reactive handles for cross-coupling reactions, while the hydroxyl group can be used for etherification or other modifications.

Below is a table summarizing patent information related to the application of this compound.

| Patent Number | Application | Compound Role |

| CN114026068A | Synthesis of novel EP2 receptor antagonists | Reactant / Intermediate Building Block |

Computational Drug Design and Materials Science

While specific computational studies focusing exclusively on this compound are not widely published, the structural motifs it contains are of significant interest in computational chemistry for both drug design and materials science. Halogenated heterocycles are recognized as important pharmacophores and functional units.

In the context of computational drug design , the chlorine and fluorine atoms on the pyridine ring can be involved in halogen bonding, a non-covalent interaction that can influence drug-receptor binding affinity and selectivity. Computational tools like molecular docking and molecular dynamics simulations are employed to predict and analyze how molecules containing such fragments fit into the active sites of biological targets. The specific substitution pattern of this compound would be modeled to understand its potential interactions and to guide the design of more potent and selective derivatives.

In materials science , fluorinated aromatic compounds are explored for their unique electronic properties, thermal stability, and hydrophobicity. Computational methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, reactivity, and potential of these molecules as building blocks for functional polymers, liquid crystals, or organic electronics. The interplay of the electron-withdrawing halogen atoms and the electron-donating hydroxyl group on the pyridine ring could lead to interesting molecular properties worthy of computational investigation for novel material applications.

Green Chemistry Approaches in Pyridine Synthesis

The synthesis of highly substituted pyridines, including halogenated pyridinols, is an area where green chemistry principles are increasingly being applied to reduce environmental impact. Traditional methods often rely on harsh reagents, stoichiometric oxidants, and volatile organic solvents. researchgate.net Modern research focuses on developing more sustainable alternatives.

Future green synthesis routes applicable to this compound and related structures could include:

Catalytic C-H Functionalization: Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful method for preparing multi-substituted pyridines, including fluorinated analogues, from more readily available precursors. nih.gov This approach improves atom economy by avoiding the need for pre-functionalized starting materials.

Use of Greener Solvents and Catalysts: Research is ongoing to replace hazardous solvents with greener alternatives like water or ionic liquids. Furthermore, the development of biocatalysts or heterogeneous catalysts that can be easily recovered and reused is a key goal. ijarsct.co.inacs.org For instance, heterogeneous palladium catalysts are used for the selective reduction of fluoropyridines. acs.org

Avoiding Harsh Reagents: Novel methods are being developed to introduce halogens onto the pyridine ring under milder conditions, thereby avoiding the use of elemental halides and strong acids which are common in classical electrophilic aromatic substitution reactions. nih.govnsf.gov

The table below outlines some green chemistry principles and their potential application in pyridine synthesis.

| Green Chemistry Principle | Application in Pyridine Synthesis |

| Atom Economy | Employing catalytic C-H activation and annulation reactions to build the pyridine ring. nih.gov |

| Use of Safer Solvents | Performing reactions in water or other environmentally benign solvents. |

| Catalysis | Utilizing reusable heterogeneous catalysts or highly selective biocatalysts to improve efficiency. ijarsct.co.inacs.org |

| Reduction of Derivatives | Developing one-pot reaction sequences to minimize intermediate isolation and purification steps. nih.gov |

| Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

Development of Novel Analytical Methods for Trace Detection and Quantification

The detection and quantification of halogenated organic compounds in various matrices are crucial for pharmaceutical quality control, environmental monitoring, and biological studies. While specific analytical methods for this compound have not been detailed in the literature, established techniques for analyzing similar halogenated aromatic compounds would be readily applicable.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection would be the primary method for quantification.

HPLC-UV: The aromatic nature of the pyridine ring allows for sensitive detection using UV spectroscopy. This method is robust for quality control and purity assessment of the bulk compound or in reaction mixtures.

HPLC-MS/MS (Tandem Mass Spectrometry): For trace detection in complex samples (e.g., environmental water or biological fluids), coupling HPLC with tandem mass spectrometry provides exceptional sensitivity and selectivity. A specific precursor-to-product ion transition could be monitored in Multiple Reaction Monitoring (MRM) mode to quantify the analyte with high confidence, even at very low concentrations.

Gas Chromatography (GC) , particularly when coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS), is another powerful technique.

GC-ECD: The presence of two halogen atoms makes the compound highly responsive to an ECD, enabling sensitive trace analysis.

GC-MS: This technique provides structural confirmation through the compound's mass spectrum and allows for quantification, making it suitable for identifying and measuring trace levels of the compound and its potential degradation products.

Future research in this area could focus on developing tailored methods, such as creating molecularly imprinted polymers (MIPs) for the selective solid-phase extraction and pre-concentration of this compound from complex matrices before instrumental analysis.

常见问题

Q. What are the critical safety protocols for handling 2-Chloro-6-fluoropyridin-4-ol in laboratory settings?

Researchers must wear protective eyewear, gloves, and lab coats to avoid skin contact. Use fume hoods or gloveboxes when generating toxic byproducts. Post-experiment waste should be segregated and disposed via certified hazardous waste services. Cross-contamination is minimized by using filter-tipped pipettes and dedicated equipment .

Q. How can spectroscopic methods (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?

- NMR : Analyze , , and spectra to confirm substitution patterns on the pyridine ring. Fluorine and chlorine substituents cause distinct splitting patterns.

- FT-IR : Identify hydroxyl (O-H stretch ~3200 cm) and C-F/C-Cl vibrations (1050-1250 cm). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What are the standard synthetic routes for this compound, and how do they compare in efficiency?

Common methods include:

- Halogenation : Direct fluorination/chlorination of pyridine precursors under controlled conditions.

- Multi-step synthesis : Starting from substituted pyridines (e.g., 4-hydroxypyridine derivatives). Halogenation offers higher atom economy but may require harsh reagents, while multi-step routes allow precise functionalization at the cost of lower yields .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Systematic Review : Compare methodologies from literature (e.g., solvent polarity, catalysts, temperature) to identify critical variables.

- Design of Experiments (DoE) : Use factorial designs to isolate factors affecting yield (e.g., reaction time, stoichiometry).

- Reproducibility Tests : Replicate conflicting protocols with strict control of moisture/oxygen levels, which often influence halogenation efficiency .

Q. What strategies improve the purity of this compound during synthesis?

- Chromatography : Use silica gel or reverse-phase HPLC to separate byproducts (e.g., dihalogenated impurities).

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility differences.

- In-line Monitoring : Employ LC-MS or FT-IR to track reaction progress and terminate at maximal purity .

Q. How can computational chemistry predict the reactivity of this compound derivatives?

- DFT Calculations : Model electronic effects of substituents (e.g., chloro/fluoro groups reduce ring electron density, directing electrophilic attacks).

- MD Simulations : Study solvation effects and stability in biological matrices.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide derivative design .

Q. What experimental approaches validate the biological activity of this compound, and how are artifacts mitigated?

- In vitro assays : Test antimicrobial activity via broth microdilution (control for solvent cytotoxicity).

- SAR Studies : Synthesize analogs (e.g., replacing Cl with Br) to isolate functional group contributions.

- Counter-Screens : Use knockout models or competitive inhibitors to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。